3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a complex side chain that includes a morpholine ring and an indoline moiety. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multiple steps:
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Formation of the Indoline Intermediate: : The synthesis begins with the preparation of the indoline intermediate. This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
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Introduction of the Morpholine Ring: : The next step involves the introduction of the morpholine ring. This can be done by reacting the indoline intermediate with a suitable morpholine derivative under nucleophilic substitution conditions.
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Formation of the Benzamide Core: : The final step involves the coupling of the difluorobenzoyl chloride with the indoline-morpholine intermediate. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indoline moiety to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially leading to the formation of amines.
Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the difluoro groups.
Major Products
Oxidation: N-oxide derivatives of the indoline moiety.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Substitution: Substituted benzamides where the difluoro groups are replaced by nucleophiles.
Scientific Research Applications
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways.
Biology: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the indoline and morpholine rings suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological targets. The difluoro groups may enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholine ring, which can influence its pharmacokinetic properties and biological activity. The morpholine ring may enhance solubility and improve the compound’s ability to cross biological membranes, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O2/c1-26-7-6-16-12-15(3-5-20(16)26)21(27-8-10-29-11-9-27)14-25-22(28)17-2-4-18(23)19(24)13-17/h2-5,12-13,21H,6-11,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHIFFWJQFBBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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